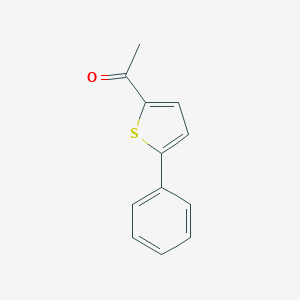

1-(5-Phenylthiophen-2-yl)ethanone

Description

Significance of Thiophene (B33073) Nucleus in Medicinal and Organic Chemistry

The thiophene nucleus is a recurring feature in a vast array of biologically active molecules and functional organic materials. chemicalbook.com

The incorporation of a thiophene moiety has led to the discovery of numerous drugs with a wide range of therapeutic applications. Thiophene derivatives have been investigated for their potential as antifungal, anti-inflammatory, antiviral, and anticancer agents. nih.govbeilstein-journals.orgbiomedres.us For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of MCR-1, a protein conferring resistance to colistin (B93849), a last-resort antibiotic. nih.govnih.gov

Beyond its medicinal applications, the thiophene nucleus is a critical component in the field of material science. The ability of thiophene units to polymerize into conjugated systems has led to the development of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and solar cells.

Thiophene and its derivatives are invaluable intermediates in organic synthesis, providing a versatile platform for the construction of more complex molecules. Their reactivity allows for a wide range of chemical modifications, making them essential building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of Aryl Thiophenes

Aryl thiophenes, which feature a phenyl group or other aryl substituent attached to the thiophene ring, represent a significant subclass of thiophene derivatives with enhanced and often unique properties.

The introduction of an aryl group onto the thiophene ring influences its electronic properties and reactivity. The phenyl group can extend the conjugated π-system of the thiophene ring, affecting its absorption and emission of light, as well as its electrochemical behavior. The reactivity of the aryl thiophene towards electrophilic substitution and other reactions can be tuned by the nature and position of substituents on both the thiophene and the aryl rings.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBZAHGTSZQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407106 | |

| Record name | 1-(5-phenylthiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-41-4 | |

| Record name | 1-(5-phenylthiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-phenylthiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 1 5 Phenylthiophen 2 Yl Ethanone

Established Synthetic Methodologies

The synthesis of 1-(5-phenylthiophen-2-yl)ethanone and its derivatives is primarily achieved through multi-step reaction sequences. These methods often involve the construction of the thiophene (B33073) ring followed by functionalization, or the coupling of pre-functionalized precursors.

Multi-Step Procedures for this compound (3a)

A common route to synthesize 5-aryl-2-acetylthiophenes, including this compound, involves the preparation of β-chloroacroleins via the Vilsmeier-Haack reaction, followed by a cyclization step. mdpi.com

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov In the context of this compound synthesis, this reaction is a key step in creating essential precursors. mdpi.com The reaction typically employs a Vilsmeier reagent, which is a chloromethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com This reagent then acts as the formylating agent. organic-chemistry.org

The synthesis of 5-aryl-2-acetylthiophenes commences with the Vilsmeier-Haack reaction on various acetophenone (B1666503) derivatives to yield β-aryl-β-chloroacroleins. mdpi.com These intermediates are then reacted with a sulfur source to construct the thiophene ring.

A general pathway involves:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethylene iminium salt. mdpi.com

Formation of β-aryl-β-chloroacrolein: The Vilsmeier reagent reacts with an acetophenone derivative. mdpi.com

Cyclization to form the thiophene ring: The resulting β-aryl-β-chloroacrolein reacts with sodium sulfide (B99878) nonahydrate to form a thiolate intermediate. Subsequent reaction with chloroacetone (B47974) leads to the formation of the desired 5-aryl-2-acetylthiophene. mdpi.com

This multi-step process, utilizing the Vilsmeier-Haack reaction, provides a reliable route to various substituted 5-aryl-2-acetylthiophenes. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.comfrontiersin.org

The synthesis of this compound can be efficiently achieved through the Suzuki coupling of a halothiophene derivative with phenylboronic acid. This method allows for the direct introduction of the phenyl group onto the thiophene ring.

A representative procedure involves the palladium-catalyzed reaction of 2-acetyl-5-bromothiophene (B160168) with phenylboronic acid. The reaction is typically carried out in the presence of a base and a suitable palladium catalyst.

| Reactants | Catalyst | Base | Solvent | Product |

| 2-Acetyl-5-bromothiophene, Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | This compound |

This approach is advantageous due to its high efficiency and tolerance of various functional groups. nih.gov The Suzuki-Miyaura reaction has been successfully applied to synthesize a range of 2-(bromomethyl)-5-aryl-thiophenes by coupling 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids. nih.gov

Suzuki Coupling Procedures

Related Synthetic Pathways for Thiophene Derivatives

Beyond the specific synthesis of this compound, several classical methods are employed for the general synthesis of thiophene rings.

The Paal-Knorr synthesis is a fundamental method for preparing substituted thiophenes, as well as furans and pyrroles, from 1,4-dicarbonyl compounds. wikipedia.org The thiophene synthesis variation involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgpharmaguideline.comuobaghdad.edu.iq

Commonly used sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq These reagents also act as dehydrating agents, facilitating the cyclization process. organic-chemistry.org The reaction mechanism is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes. wikipedia.org

| Reactant (1,4-Dicarbonyl) | Sulfurizing Agent | Product |

| Hexane-2,5-dione | Phosphorus pentasulfide | 2,5-Dimethylthiophene |

| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | 2,5-Diphenylthiophene |

While the Paal-Knorr synthesis is a powerful tool for creating a variety of substituted thiophenes, it is a general method and not typically the most direct route for the specific synthesis of this compound unless a suitable 1,4-dicarbonyl precursor is readily available.

Gewald Reaction for 2-Aminothiophenes

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.orgchemrxiv.org

While the Gewald reaction directly produces 2-aminothiophenes, these can serve as versatile intermediates for the synthesis of this compound. The amino group at the 2-position of the thiophene ring can be replaced with an acetyl group through a series of well-established transformations. For instance, the 2-aminothiophene can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced. Alternatively, deamination followed by a Friedel-Crafts acylation of the resulting 5-phenylthiophene would yield the target ketone. The use of cyanoacetone in a modified Gewald reaction has been reported to produce 3-acetyl-2-aminothiophenes, demonstrating the adaptability of this reaction for incorporating acetyl functionalities. nih.gov

Volhard-Erdmann Cyclization

The Volhard-Erdmann cyclization is a classic method for the synthesis of thiophenes, named after its discoverers Jacob Volhard and Hugo Erdmann. wikipedia.org This reaction involves the cyclization of 1,4-difunctional compounds, such as disodium (B8443419) succinate (B1194679) or related γ-oxo acids and 1,4-diketones, with a sulfurizing agent like phosphorus heptasulfide. wikipedia.orgdrugfuture.com

To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor bearing a phenyl group would be required. For example, a 1-phenyl-1,4-dione derivative could be subjected to the conditions of the Volhard-Erdmann cyclization to construct the thiophene ring with the phenyl group at the desired position. Subsequent acylation at the 2-position would then yield the final product.

Cyclization of Functionalized Alkynes

The cyclization of functionalized alkynes represents a modern and highly adaptable approach to synthesizing substituted thiophenes. mdpi.comnih.gov This strategy offers significant control over the regioselectivity of the final product. Various metal-catalyzed and non-catalyzed methods have been developed that utilize S-containing alkyne substrates. mdpi.comrsc.org

For the synthesis of this compound, a key intermediate would be an alkyne bearing a thioether or thiol group, along with a phenyl group positioned to direct the cyclization to form the 5-phenylthiophene core. For example, a 1-phenyl-4-(thioacetyl)but-1-yne or a related structure could undergo an intramolecular cyclization to form the thiophene ring. The acetyl group could either be present in the starting material or introduced in a subsequent step. The versatility of alkyne chemistry allows for the introduction of various functional groups, making it a powerful tool for creating diverse thiophene derivatives. beilstein-journals.org

One-Pot Synthesis Approaches

One-pot synthesis methodologies are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. rsc.orgnih.govnih.gov Such approaches for the synthesis of this compound would involve combining multiple reaction steps in a single reaction vessel without the isolation of intermediates.

A potential one-pot synthesis could involve a domino reaction that combines the formation of the thiophene ring with the introduction of the necessary substituents. For example, a multi-component reaction similar to the Gewald reaction but tailored to yield a 2-acylthiophene directly could be envisioned. nih.govumich.edu Another possibility is a sequence where a starting material undergoes a series of transformations, such as a cyclization followed by an in-situ functionalization, all within the same reaction mixture. These streamlined syntheses are often more environmentally friendly and cost-effective. rsc.org

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule, with each set of equivalent protons giving rise to a distinct signal. The chemical shift, integration, and multiplicity of these signals are all used to assign them to specific protons within the structure.

For this compound, the spectrum would be expected to show signals corresponding to the acetyl methyl protons, the protons on the thiophene ring, and the protons on the phenyl ring. The acetyl methyl protons would appear as a singlet, typically in the upfield region of the spectrum. The protons on the thiophene ring would appear as doublets due to coupling with each other. The protons of the phenyl group would exhibit a more complex pattern of signals in the aromatic region of the spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.5-2.6 | Singlet |

| Thiophene (H-3, H-4) | ~7.2-7.8 | Doublets |

| Phenyl (Ar-H) | ~7.3-8.0 | Multiplets |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

The analysis of the ¹H NMR data, in conjunction with other spectroscopic information, allows for the unambiguous confirmation of the structure of this compound.

13C NMR Data Analysis

The 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound and its derivatives provides valuable information about the carbon framework of the molecule. The chemical shifts (δ) of the carbon atoms are influenced by their local electronic environment, offering insights into the substitution pattern and electronic effects within the molecule.

In the 13C NMR spectrum of a derivative, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the carbonyl group (C=O) signal characteristically appears downfield at 201.8 ppm. The carbon atoms of the pyrrolone ring, C2, C4, and C5, are observed at 75.7, 99.1, and 167.3 ppm, respectively. mdpi.com

Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the 13C NMR chemical shifts of related compounds, such as 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone. These computational methods provide a good approximation of the experimental data and aid in the structural characterization of new compounds. nih.gov For instance, in a study of 1-phenyl-2-(phenylamino)ethanone derivatives, the 13C NMR signals were assigned with the aid of computational analysis, showing the carbonyl carbon in the range of 193-194 ppm. mdpi.com

The analysis of 13C NMR data for various heterocyclic compounds containing a thiophene ring reveals a range of chemical shifts depending on the substituents. For example, in a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives, the carbonyl carbon signal appears around 190 ppm. mdpi.com

Interactive Data Table: 13C NMR Chemical Shifts (ppm) for this compound and Related Derivatives

| Compound | C=O | Thiophene C2 | Thiophene C3 | Thiophene C4 | Thiophene C5 | Phenyl C (ipso) | Phenyl C (ortho) | Phenyl C (meta) | Phenyl C (para) | Acetyl CH3 | Reference |

| 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | 201.8 | - | - | - | - | - | - | - | - | - | mdpi.com |

| 1-phenyl-2-(phenylamino)ethanone derivative (6f) | 193.27 | - | - | - | - | 132.45 | 129.88 | 127.62 | 153.02 | - | mdpi.com |

| 1-phenyl-2-(phenylamino)ethanone derivative (6m) | 193.39 | - | - | - | - | 132.31 | 129.79 | 129.21 | 149.82 | - | mdpi.com |

19F NMR for Fluorinated Derivatives

19F NMR spectroscopy is a powerful tool for characterizing fluorinated organic molecules due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which is highly sensitive to the local electronic environment. nih.gov This technique is particularly useful for studying fluorinated derivatives of this compound.

While specific 19F NMR data for fluorinated derivatives of this compound is not extensively reported in the provided context, the principles of 19F NMR suggest that it would be a valuable analytical method. For example, in the study of fluorinated RNA, 19F NMR showed a chemical shift dispersion of up to 4 ppm, allowing for the discrimination of different RNA secondary structures. nih.gov This sensitivity would be beneficial in identifying and characterizing different isomers and conformers of fluorinated this compound derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

A prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1630-1680 cm⁻¹. For instance, in the derivative 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the disappearance of the triple bond absorption band at ~2240 cm⁻¹ and the appearance of the carbonyl band confirmed the cyclization reaction. mdpi.com In another example, the carbonyl group of (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was observed at 1645 cm⁻¹. researchgate.net

Other significant absorption bands include those for C-H stretching of the aromatic rings, C=C stretching of the thiophene and phenyl rings, and various bending vibrations. In a study of n-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl) ethenyl]phenylcarbo hydrazide, a hydrazone derivative, characteristic IR bands were used for its structural elucidation. mu-varna.bg

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound and Related Compounds

| Functional Group | Typical Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Compound Example | Reference |

| C=O (Ketone) | 1680-1630 | 1645 | (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | researchgate.net |

| C=C (Aromatic) | 1600-1450 | 1600, 1552 | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivative | mdpi.com |

| C-H (Aromatic) | 3100-3000 | 3135, 3051 | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivative | mdpi.com |

| C-S (Thiophene) | ~700 | - | - | |

| C-O (Phenolic) | 1260-1180 | 1216-1276 (in free Schiff base) | Schiff base complexes | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent compound and its fragments. For example, HRMS was used to confirm the structures of various derivatives of 1-phenyl-2-(phenylamino)ethanone and other thiophene-containing compounds. mdpi.comrug.nlrug.nl

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) ionization often leads to characteristic fragmentation pathways. For N-[5,5-dimethyl-2(5H)-thienyliden]amines, the fragmentation involves bond ruptures and skeletal rearrangements, influenced by the nature of the substituents on the dihydrothiophene ring. arkat-usa.org Common fragmentation patterns for related ketones include the loss of the acetyl group (CH₃CO) or cleavage of the bond between the carbonyl group and the thiophene ring.

Interactive Data Table: High-Resolution Mass Spectrometry (HRMS) Data for Related Compounds

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| BDA-04 | C₂₄H₂₉NO₄ | - | 336.1594 [M - C₃H₇O]⁺ | mdpi.com |

| BDA-15 | C₂₂H₂₂N₂O₃S | 395.1418 | 395.1425 | rug.nl |

| BDA-34 | - | - | - | rug.nl |

| tert-butyl (3-(phenethylcarbamoyl)-5-phenylthiophen-2-yl)carbamate | C₂₄H₂₈N₂O₃S | 425.1899 | 425.1893 | rug.nl |

| BDA-04 (different study) | - | - | - | rug.nl |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The extended conjugation involving the phenyl ring, the thiophene ring, and the carbonyl group results in strong absorption in the UV region. The spectrum of a related chalcone (B49325), (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, was studied, and its electronic properties were investigated using theoretical methods. researchgate.net

The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the aromatic rings and the solvent polarity. For instance, in a study of symmetrical acetophenone azine derivatives, the addition of acid or base caused shifts in the λmax values, indicating changes in the electronic structure of the chromophore. researchgate.net Similarly, the UV-Vis spectrum of a newly synthesized hydrazone derivative showed a distinct λmax at 202 nm, differentiating it from its precursors. mu-varna.bg

Interactive Data Table: UV-Visible Absorption Maxima (λmax) for Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Compound 1 (Symmetrical acetophenone azine derivative) | DMSO | 296, 360 | researchgate.net |

| Compound 2 (Symmetrical acetophenone azine derivative) | DMSO | - | researchgate.net |

| N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl) ethenyl]phenylcarbo hydrazide | Methanol | 202, 252 | mu-varna.bg |

| Pyrene containing asymmetric Zn(ii) phthalocyanine | DMF | - | researchgate.net |

| 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | - | - | nih.gov |

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is dictated by the presence of the ketone functional group and the electron-rich thiophene ring. It can undergo a variety of chemical transformations, including reactions at the carbonyl group, the methyl group of the acetyl moiety, and on the thiophene ring.

The acetyl group can participate in reactions typical of ketones, such as condensation reactions to form larger molecules. For example, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives were synthesized from the corresponding 1-aryl-2-bromoethanone. mdpi.com These ethanone (B97240) derivatives were then converted to their oximes by reaction with hydroxylamine (B1172632) hydrochloride. mdpi.com

The thiophene ring is susceptible to electrophilic substitution reactions, and the acetyl group, being an electron-withdrawing group, directs incoming electrophiles to specific positions on the ring. Furthermore, the entire molecule can be used as a building block in the synthesis of more complex heterocyclic systems. For instance, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones were transformed into the corresponding acetic acid derivatives via the Willgerodt-Kindler reaction. researchgate.net

Electrophilic Aromatic Substitution Reactions

The thiophene ring in this compound is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. The acetyl group at the 2-position is a deactivating, meta-directing group in the context of benzene (B151609) chemistry. However, in the five-membered thiophene ring, its directing effect is more complex. The presence of the phenyl group at the 5-position also influences the regioselectivity of these reactions.

Electrophilic substitution reactions are characteristic of aromatic compounds. nih.gov In the case of substituted thiophenes, the position of substitution is influenced by the nature of the existing substituents. For this compound, the acetyl group deactivates the thiophene ring towards electrophilic attack. The most likely position for electrophilic substitution would be the C4 position of the thiophene ring, as the C3 position is more deactivated by the adjacent acetyl group.

Examples of electrophilic aromatic substitution reactions on related heterocyclic systems include halogenation. For instance, the reaction of an osmapentalene with a halogen electrophile resulted in an electrophilic aromatic substitution. nih.gov In another example, a tele-substitution reaction was observed in a nih.govresearchgate.netnp-mrd.orgtriazolo[4,3-a]pyrazine system, where the incoming nucleophile displaced a leaving group from a different position on the ring. chemrxiv.org While this is a nucleophilic substitution, it highlights the complex reactivity of some heterocyclic systems.

Hydroxyalkylation with α-Trifluoromethyl Ketones

A notable derivatization of a related compound, 5-phenylthiophen-2-amine (B182472), involves a catalyst-free and site-selective hydroxyalkylation reaction with α-trifluoromethyl ketones. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating amino group directs the substitution to the C3 position of the thiophene ring. nih.gov This method is significant as it avoids the use of metal catalysts and occurs under neutral conditions, which is advantageous when working with sensitive functional groups like free amines. nih.gov The reaction of 5-phenylthiophen-2-amine with various α-trifluoromethyl ketones has been shown to produce good to excellent yields of the corresponding trifluoromethylated tertiary alcohols. nih.gov

While this specific reaction has been reported for the 2-amino analogue, the principles could potentially be adapted for this compound. The acetyl group at the 2-position of the thiophene ring is an electron-withdrawing group, which would deactivate the thiophene ring towards electrophilic substitution and direct incoming electrophiles to the meta-position (C4). Therefore, direct hydroxyalkylation of this compound with α-trifluoromethyl ketones under similar conditions might be less facile or could lead to different regioselectivity compared to the 2-amino analogue.

Nucleophilic Addition and Condensation Reactions

The ketone functional group in this compound is a prime site for nucleophilic addition and condensation reactions, enabling the synthesis of a diverse array of derivatives.

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. nih.govnih.gov In the context of this compound, this compound serves as the ketone component, reacting with various substituted benzaldehydes to yield a series of chalcone derivatives. youtube.com These chalcones, characterized by the 1-(5-phenylthiophen-2-yl)-3-(aryl)prop-2-en-1-one scaffold, are valuable intermediates for the synthesis of other heterocyclic systems. researchgate.net The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov

Table 1: Examples of Chalcone Derivatives from this compound

| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Product (Chalcone Derivative) |

| This compound | Benzaldehyde | 1-(5-Phenylthiophen-2-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one |

This table presents hypothetical examples based on the general Claisen-Schmidt condensation reaction, as specific examples involving this compound were not detailed in the provided search results.

Pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcone precursors. japsonline.comresearchgate.net The chalcones derived from this compound undergo cyclocondensation reactions with hydrazine (B178648) derivatives, such as phenylhydrazine, to form pyrazolines. japsonline.comjapsonline.com This reaction is a key step in creating more complex molecular architectures. ajgreenchem.comresearchgate.net The reaction conditions often involve heating the chalcone and hydrazine derivative in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base. researchgate.net

Table 2: Synthesis of Pyrazoline Derivatives

| Chalcone Precursor | Reagent | Product (Pyrazoline Derivative) |

| 1-(5-Phenylthiophen-2-yl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 1,5-Diphenyl-3-(5-phenylthiophen-2-yl)-4,5-dihydro-1H-pyrazole |

| 3-(4-Methoxyphenyl)-1-(5-phenylthiophen-2-yl)prop-2-en-1-one | Hydrazine Hydrate | 5-(4-Methoxyphenyl)-3-(5-phenylthiophen-2-yl)-4,5-dihydro-1H-pyrazole |

This table presents hypothetical examples based on the general synthesis of pyrazolines from chalcones.

Thiosemicarbazones are formed through the condensation reaction of a ketone with a thiosemicarbazide (B42300). nih.gov this compound can react with thiosemicarbazide or its derivatives to yield the corresponding thiosemicarbazone. nih.gov This reaction typically proceeds by heating the reactants in an alcoholic solvent, often with an acid catalyst. nih.gov The resulting thiosemicarbazones are of interest for their coordination chemistry and potential biological activities.

Table 3: Synthesis of Thiosemicarbazones

| Ketone | Reagent | Product (Thiosemicarbazone) |

| This compound | Thiosemicarbazide | 2-(1-(5-Phenylthiophen-2-yl)ethylidene)hydrazine-1-carbothioamide |

| This compound | 4-Phenylthiosemicarbazide | 2-(1-(5-Phenylthiophen-2-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide |

This table presents hypothetical examples based on the general synthesis of thiosemicarbazones from ketones.

Oxidation Reactions of Thiophene Ring and Side Chains

The thiophene ring is generally susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. However, the specific conditions required for the selective oxidation of the thiophene sulfur in this compound without affecting the phenyl or acetyl groups would need to be carefully controlled. Common oxidizing agents like hydrogen peroxide or peroxy acids could potentially be employed. The acetyl side chain could also be oxidized under more vigorous conditions, for instance, using a strong oxidizing agent like potassium permanganate, which could lead to the corresponding carboxylic acid.

No specific search results were found detailing the oxidation reactions of this compound.

Reduction Reactions of Ketone and Thiophene Ring Systems

The ketone functional group of this compound can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This reduction is a common transformation in organic synthesis. The thiophene ring is generally more resistant to reduction than the ketone. Catalytic hydrogenation with catalysts like Raney nickel can lead to the reduction of the thiophene ring, often accompanied by desulfurization. Milder conditions would be required to selectively reduce the ketone without affecting the thiophene ring.

No specific search results were found detailing the reduction reactions of this compound.

Suzuki Cross-Coupling Reactions of Aryl- and Halothiophenes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netudel.edu The reaction is highly valued for its tolerance of a wide range of functional groups, relatively mild conditions, and the commercial availability of numerous boronic acids. researchgate.net

The synthesis of this compound via Suzuki coupling can be approached in two primary ways:

Coupling of an acetyl-substituted halothiophene with phenylboronic acid.

Coupling of an acetyl-substituted thiophenylboronic acid with a halobenzene.

A common and practical method involves the reaction of a halogenated thiophene derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For instance, 2-acetyl-5-bromothiophene can be coupled with phenylboronic acid. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

Research has demonstrated the successful synthesis of various 5-aryl-thiophene derivatives using this method. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's yield and efficiency. researchgate.netarkat-usa.org

Table 1: Example Conditions for Suzuki Cross-Coupling of Thiophene Derivatives

| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 25-76% | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 58-72% | nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 37-72% | mdpi.com |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | High | mdpi.com |

Metal-Catalyzed and Base-Promoted Heterocyclizations

An alternative to functionalizing a pre-existing thiophene ring is to construct the ring itself through heterocyclization. These methods typically start from appropriately functionalized acyclic precursors. nih.gov Metal-catalyzed or base-promoted heterocyclization of functionalized alkynes is a powerful, atom-economical strategy for the regioselective synthesis of substituted thiophenes. nih.govnih.gov

The general approach involves an alkyne substrate containing a sulfur nucleophile. The cyclization can be promoted by a metal catalyst (such as palladium, rhodium, or gold) or a strong base. nih.govorganic-chemistry.org For example, a 1-mercapto-3-yn-2-ol can be converted into a thiophene derivative in the presence of a palladium iodide catalyst. organic-chemistry.org Base-promoted tandem reactions, such as an allylic substitution followed by a deacetylative 5-exo-dig-thiocycloisomerization, can also yield highly substituted thiophenes from acyclic starting materials. organic-chemistry.orgrsc.org

Another innovative approach involves the metal-free cyclization of alkynols with elemental sulfur, initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) which then adds to the alkyne. acs.org These methods provide access to a wide variety of thiophene derivatives that might be difficult to obtain through other routes. nih.gov

Palladium-Catalyzed C-H Bond Activation

Palladium-catalyzed C-H bond activation has emerged as a highly efficient and step-economical alternative to traditional cross-coupling reactions. acs.orgnih.gov This strategy avoids the need for pre-functionalization of the starting materials (e.g., creating a halide or boronic acid), thereby reducing synthetic steps and waste. mdpi.com The direct arylation of thiophenes involves the coupling of a thiophene's C-H bond with an aryl halide.

For the synthesis of this compound, this could involve the direct coupling of 2-acetylthiophene (B1664040) with a halobenzene. The acetyl group on the thiophene ring can act as a directing group, influencing the regioselectivity of the C-H activation. Research has shown that direct C-H arylation of thiophenes at the α-position (C2 or C5) is highly effective. organic-chemistry.org For instance, 1-(2-thienyl)-ethanone has been successfully coupled with various aryl bromides using a PEPPSI-type palladium pre-catalyst, achieving high conversion rates. mdpi.com

The development of bifunctional ligands and new catalytic systems has expanded the scope and practicality of C-H activation. nih.gov These reactions are often performed at elevated temperatures and require a suitable base and solvent. organic-chemistry.orgmdpi.com In some cases, palladium 1,4-migration can be utilized to functionalize the more challenging β-positions (C3 or C4) of the thiophene ring. rsc.org

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Thiophenes

| Thiophene Substrate | Aryl Halide | Catalyst System | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| 1-(2-Thienyl)-ethanone | 4-Bromoacetophenone | PEPPSI-type Pd(II) complex | KOAc | DMAc | 92% Conversion | mdpi.com |

| Thiophenes | Aryl bromides | Bis(alkoxo)palladium complex / PivOH | K₂CO₃ | DMAc | Good to excellent yields | organic-chemistry.org |

| 2-Arylthiophenes | Heteroarenes | Pd-catalyzed 1,4-migration | - | - | Functionalization at β-position | rsc.org |

Design and Synthesis of Novel Derivatives

The core structure of this compound serves as a scaffold for the synthesis of novel derivatives with tailored properties for specific applications in biology or materials science. mdpi.comnih.govnih.gov

Derivatives with Enhanced Lipophilicity (e.g., Trifluoromethyl Group)

Lipophilicity is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Introducing lipophilic groups can enhance a compound's ability to cross biological membranes. The trifluoromethyl (CF₃) group is frequently used for this purpose due to its high lipophilicity, metabolic stability, and ability to modulate electronic properties. researchgate.netmdpi.com

The synthesis of trifluoromethylated derivatives of this compound can be achieved by using appropriately substituted starting materials. For example, the synthesis of 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone was accomplished via the reaction of 2-acetylthiophene with the diazonium salt derived from 2-chloro-5-(trifluoromethyl)aniline. nih.gov The introduction of the CF₃ group can significantly alter the molecule's conformation and intermolecular interactions. nih.govnih.gov

Functionalization for Specific Biological or Material Applications

Functionalization of the this compound scaffold is a key strategy for developing new molecules with specific functions. Thiophene derivatives are widely explored for their potential in medicinal chemistry and materials science. nih.govmdpi.com

In medicinal chemistry, derivatives are designed to interact with specific biological targets. For example, 5-phenylthiophene derivatives have been synthesized and investigated as allosteric inhibitors of enzymes like aspartate transcarbamoylase, which is a target for addressing multidrug-resistant pathogens. rug.nl

In materials science, the electronic properties of the phenyl-thiophene core are of great interest. The extended π-conjugated system makes these compounds candidates for use in organic electronics. mdpi.com The synthesis of imine derivatives from thiophene-based aldehydes, followed by Suzuki coupling, has been used to create novel materials whose structural and electronic properties are then studied using techniques like Density Functional Theory (DFT). nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules. These methods offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical systems.

Density Functional Theory (DFT) for Molecular Structure and Properties

DFT has been widely applied to study the properties of thiophene-containing compounds. nih.gov By approximating the complex many-electron problem to one involving the electron density, DFT allows for the calculation of various molecular properties with a high degree of reliability.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. For derivatives of this compound, geometry optimization is typically performed using DFT methods such as B3LYP with a suitable basis set like 6-31G**. espublisher.com This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface. espublisher.comespublisher.com The stability of the optimized geometry is confirmed by ensuring that there are no imaginary frequencies in the vibrational analysis. espublisher.comespublisher.com For similar thiophene derivatives, computational geometry optimization has shown good correlation with experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Thiophene Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-S (Thiophene Ring) | 1.72 - 1.74 |

| C=O (Acetyl Group) | 1.23 |

| C-C (Thiophene-Phenyl) | 1.45 |

| Thiophene-Phenyl Dihedral Angle | Variable |

Note: The data presented are representative values for thiophene derivatives and may vary for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For thiophene derivatives, the HOMO is often localized on the thiophene ring and the phenyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the acetyl group, suggesting it as a potential site for nucleophilic attack. espublisher.com DFT calculations, often using the B3LYP functional, are employed to determine these orbital energies. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energies for a Thiophene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 |

Note: These values are illustrative for thiophene derivatives and the actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In an MEP map, red areas typically denote negative electrostatic potential, indicating regions prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the oxygen atom of the acetyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. mdpi.com The hydrogen atoms of the phenyl and thiophene rings would exhibit positive potential. nih.gov These maps are valuable for predicting intermolecular interactions and reactive sites. researchgate.net

Mechanistic Studies using DFT

DFT is also a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a chemical reaction. This allows for the determination of activation energies and the identification of the most probable reaction pathway. For instance, in reactions involving thiophene derivatives, DFT can be used to model the steps of a reaction, such as electrophilic substitution or cross-coupling reactions, providing insights into the role of catalysts and the stereoselectivity of the reaction.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein target. mdpi.comnih.gov For this compound and its derivatives, molecular docking studies can be performed to evaluate their potential as inhibitors of specific enzymes. nih.govnih.gov The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on a scoring function that estimates the binding energy. mdpi.comresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes and the stability of hydrogen bonds and other interactions observed in the docked pose. mdpi.com These simulations offer a more realistic representation of the biological environment and can help to validate the results of molecular docking studies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one |

| 1-(5-(4,5-dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethan-1-one |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |

| 5‐[(phenethylamino)methyl]pyrimidine‐2,4‐diamines |

| 1,5- benzothiazepine |

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone |

| Thia[n]helicene |

| Seleno[n]helicene |

| Telluro[n]helicene |

Ligand-Receptor Interaction Analysis

Molecular docking simulations have been instrumental in analyzing the binding modes of this compound and its derivatives with various protein receptors. A notable example is the study of a series of its derivatives as allosteric inhibitors of Plasmodium falciparum aspartate transcarbamoylase (PfATC), a crucial enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. rug.nl

In one such study, a derivative of this compound was co-crystallized with PfATC, revealing that it binds to a previously undiscovered allosteric pocket. rug.nl This binding site is located near the active site of the enzyme. The interaction maintains the enzyme in its low-activity conformation, thereby inhibiting its function. The methoxy (B1213986) side chain of the compound extends deep into this allosteric pocket, forming a polar contact with the amino acid residue Arg109. rug.nl

Further computational docking studies on related thiophene derivatives have explored their interactions with other therapeutic targets. For instance, a study on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which share a similar core structure, investigated their affinity for 5-HT1A serotonin (B10506) receptors. These studies highlighted the importance of electrostatic interactions, particularly a hydrogen bond between a protonated nitrogen atom in the piperazine (B1678402) ring and the D116 residue of the receptor.

Prediction of Pharmacological Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, offering an early assessment of their drug-likeness. nih.gov For thiophene derivatives, various computational tools can be employed to predict their pharmacokinetic and toxicological profiles.

General ADMET prediction studies on heterocyclic compounds, including those with thiophene rings, suggest that parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are crucial in determining their potential as orally bioavailable drugs. nih.gov For instance, computational analysis of a thieno[2,3-d]pyrimidine (B153573) derivative indicated a positive drug-likeness score and no violations of Lipinski's rule of five, suggesting good potential for oral bioavailability.

While specific ADMET data for this compound is not extensively documented in the provided search results, general principles from related compounds can be applied. For example, the predicted gastrointestinal absorption of a 5-nitro-2-thiophenecarbaldehyde derivative was found to be high, although its water solubility was low. nih.gov Such predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure affect its biological activity. For this compound and its analogs, SAR studies have been crucial in optimizing their inhibitory activity against specific targets.

Correlation of Structural Modifications with Observed Activities

In the context of PfATC inhibition, a series of compounds derived from this compound were synthesized and evaluated. rug.nl These compounds differed in the substituents on the acetyl moiety extending from the phenylthiophene ring. The study revealed that the presence and nature of these substituents significantly influenced the inhibitory potency.

For example, activity assays demonstrated that modifications with methoxy or acetenyl groups on the acetyl moiety resulted in varying IC50 values against PfATC, ranging from 1.59 µM to 5.69 µM. rug.nl This indicates that even subtle changes to the chemical structure can have a profound impact on biological activity. A summary of the IC50 values for a selection of these compounds is presented in the table below.

| Compound | IC50 (µM) against PfATC rug.nl |

| Compound 1 | 1.59 |

| Compound 2 | 4.91 |

| Compound 3 | 4.61 |

| Compound 4 | 3.32 |

| Compound 5 | 5.69 |

This table is generated based on data from the cited research and is for illustrative purposes.

Furthermore, SAR analysis of N-acylhydrazones containing a thiophene ring has highlighted the importance of specific functional groups for anticancer activity. For instance, the presence of a hydroxyl group on the phenyl ring was found to be essential for the observed cytotoxic effects against various human cancer cell lines. researchgate.net

In Silico Studies for Therapeutic Potential

The therapeutic potential of this compound and its derivatives has been explored through various in silico approaches, primarily focusing on their potential as antimalarial and anticancer agents.

Computational studies have been instrumental in identifying and validating potential drug targets for these compounds. nih.gov For derivatives of this compound, their ability to allosterically inhibit PfATC makes them promising candidates for the development of new antimalarial drugs. rug.nl The selective inhibition of the parasite's enzyme over the human counterpart is a key advantage, potentially leading to fewer side effects. These compounds have been shown to inhibit the growth of P. falciparum in blood-stage cultures at micromolar concentrations. rug.nl

Beyond its antimalarial potential, the thiophene scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs. researchgate.net This suggests that this compound and its analogs could have a broader therapeutic scope. In silico target prediction methods, which utilize chemogenomic models, can be employed to identify other potential biological targets for this compound. nih.govmdpi.com For example, a thienopyrimidine derivative, structurally related to the compound of interest, was predicted to have a high affinity for kinases, particularly Janus kinase 2 (JAK2), suggesting a potential role in cancer therapy. mdpi.com

Molecular docking studies have also explored the potential of thiophene derivatives against other infectious diseases. For instance, a brominated thiophene derivative showed a good binding affinity to the Mycobacterium tuberculosis receptor, indicating potential antitubercular activity.

The collective in silico evidence suggests that this compound represents a versatile scaffold with significant therapeutic potential that warrants further investigation and development.

Conclusion

Research Scope of 1-(5-Phenylthiophen-2-yl)ethanone

The specific compound this compound, which features a phenyl group at the 5-position and an acetyl group at the 2-position of the thiophene ring, has emerged as a molecule of significant interest in contemporary chemical research.

Current State of Research

Current research on this compound and its derivatives is multifaceted. It is recognized as a valuable intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of N-heterocyclic carbene-Pd-PEPPSI complexes, which have shown catalytic activity in the C-H bond activation of heteroarenes. chemicalbook.com Furthermore, derivatives of this compound have been investigated for their potential biological activities. Studies have explored their role as allosteric inhibitors of enzymes like aspartate transcarbamoylase, which is a target for anti-malarial drug development. rug.nl The structural motif of a substituted phenylthiophene is also found in compounds screened for various therapeutic applications.

Rationale for Comprehensive Investigation

The rationale for a comprehensive investigation of this compound stems from the established importance of the thiophene scaffold and the versatile reactivity offered by its phenyl and acetyl substituents. The presence of these functional groups provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. This structural versatility makes it an attractive starting material for the discovery of new compounds with tailored electronic, optical, or biological properties. A thorough understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in areas ranging from medicinal chemistry to materials science.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C12H10OS |

| Molecular Weight | 202.27 g/mol |

| CAS Number | 1665-41-4 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Synonyms | 2-Acetyl-5-phenylthiophene, 5-Phenyl-2-acetylthiophene |

Note: Some physical properties like melting and boiling points are not consistently reported in the publicly available literature.

Biological and Biomedical Research Applications

Antimicrobial Investigations

Derivatives of 1-(5-phenylthiophen-2-yl)ethanone have shown considerable promise as antimicrobial agents, with studies highlighting their efficacy against bacteria, fungi, and viruses.

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibacterial agents. Derivatives of this compound have been explored as potential solutions. For instance, new pyrazolo[1,5-a]pyrimidines incorporating a thiophen-2-yl unit have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds displayed a broad spectrum of activity against several bacterial strains. nih.gov Notably, certain derivatives exhibited more potent MRSA inhibitory activity than the clinically used antibiotic, linezolid. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against two different MRSA strains were found to be as low as 2.4/19.7 μM. nih.gov

Another class of derivatives, 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, has also been investigated. Among these, 4-((1-(phenyl)ethylidene)amino)-5-(thiophene-2-ilmetyl)-4H-1,2,4-triazoles-3-thiol demonstrated notable activity against Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives against MRSA

| Derivative Class | Test Organism | Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | MRSA ATCC:33591 | MIC/MBC: up to 4.9/19.7 μM | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | MRSA ATCC:43300 | MIC/MBC: up to 2.4/19.7 μM | nih.gov |

| 4-((1-(phenyl)ethylidene)amino)-5-(thiophene-2-ilmetyl)-4H-1,2,4-triazoles-3-thiol | Staphylococcus aureus | Active | nih.gov |

Fungal infections, particularly those caused by resistant strains, pose a significant health threat. Derivatives of this compound have shown considerable antifungal potential. A series of novel 5-phenylthiophene derivatives were designed and synthesized to combat both susceptible and drug-resistant fungal infections. nih.gov Two compounds from this series, 17b and 17f, displayed significant antifungal activities against all tested strains, including seven susceptible and six fluconazole-resistant strains. nih.gov Further investigation revealed that these compounds could prevent the formation of fungal biofilms, and compound 17f exhibited satisfactory fungicidal activity by inhibiting the Candida albicans CYP51 enzyme. nih.gov

In other research, (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a derivative of the core compound, demonstrated in vitro activity against Candida albicans comparable to miconazole. researchgate.net Additionally, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been identified as significant lead compounds for the development of new fungicides. nih.gov The antifungal activity of 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols has also been noted, with some derivatives showing activity comparable to or exceeding that of fluconazole. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Test Organism | Activity | Reference |

|---|---|---|---|

| 5-Phenylthiophene derivatives (17b, 17f) | Candida albicans and fluconazole-resistant strains | Significant antifungal activity | nih.gov |

| (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone derivative | Candida albicans | Activity comparable to miconazole | researchgate.net |

| N-(thiophen-2-yl) nicotinamide derivatives | Oomycetes | Promising fungicide candidates | nih.gov |

| 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols | Fungal strains | Activity comparable to fluconazole | nih.gov |

The search for new antiviral agents is a continuous effort in biomedical research. Some derivatives based on the thiophene (B33073) scaffold have been investigated for their potential to inhibit viral replication. Specifically, 5-thien-2-yl-2'-deoxyuridine analogues have been synthesized and evaluated for their antiviral activity. These compounds showed efficacy against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov One of the derivatives, 5-(5-Bromothien-2-yl)-2'-deoxyuridine, was effective in treating HSV-1 keratitis in rabbit models when administered as eye drops. nih.gov

Anti-inflammatory Research

Chronic inflammation is a key factor in a multitude of diseases. Chalcones, which can be synthesized from this compound, are a class of compounds that have been extensively studied for their anti-inflammatory effects. nih.govnih.govresearchgate.net Research has shown that certain chalcone (B49325) derivatives can inhibit the production of inflammatory mediators. rsc.org For example, some chalcones have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB/JNK signaling pathway. rsc.org They can also inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. rsc.org The anti-inflammatory properties of these compounds are often linked to their ability to suppress the activation of mast cells and neutrophils. nih.gov

Anticancer and Antitumor Studies

The development of effective and selective anticancer agents is a major focus of medicinal chemistry. Derivatives of this compound, particularly chalcones, have emerged as a promising class of compounds with potential antitumor activity. nih.govmdpi.com

Chalcones derived from 2-acetyl thiophene have demonstrated cytotoxic effects against various cancer cell lines. In one study, six derivatives of 3-phenyl-1-(thiophen-2-yl) prop-2-en-1-one were synthesized and tested for their cytotoxicity on human colon adenocarcinoma cells (HT-29). nih.gov Two of these chalcones, 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (B6355378) (C06) and 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09), showed higher cytotoxicity compared to the other derivatives. nih.gov Further investigation revealed that compound C06 induced apoptosis in the cancer cells. nih.gov

Other studies have highlighted the potential of heterocyclic chalcones. An indolyl chalcone was found to exhibit excellent antiproliferative activity against colorectal and prostatic cancer cell lines, with IC50 values less than 50 nM. mdpi.com This compound was shown to induce apoptosis through several pro-apoptotic markers. mdpi.com Another area of investigation involves (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which have shown selective cytotoxicity against the HCT-116 human colon cancer cell line. nih.gov The most active of these compounds had an IC50 value of 7.1±0.07 μM and were found to cause cell cycle arrest at the S and G2/M phases. nih.gov

Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Human colon adenocarcinoma (HT-29) | Induces apoptosis | nih.gov |

| Indolyl chalcone | Colorectal and prostatic cancer cells | < 50 nM | mdpi.com |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative | Human colon cancer (HCT-116) | 7.1±0.07 μM | nih.gov |

Other Therapeutic Potentials

Derivatives of this compound have been investigated for a variety of other therapeutic applications, demonstrating a broad spectrum of biological activities. These include potential treatments for metabolic disorders, infectious diseases, and neurological conditions.

The management of postprandial hyperglycemia is a key strategy in treating type 2 diabetes mellitus. This is often achieved by inhibiting key digestive enzymes such as α-amylase and α-glucosidase. researchgate.netnih.gov While direct studies on this compound are limited, research into related thiophene-based compounds has shown significant potential in this area. For instance, various thiophene derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. researchgate.net

A novel series of hybrid indole (B1671886)–thiazolidinedione–triazole derivatives were synthesized and showed in vitro inhibitory activity against porcine pancreatic α-amylase, with some compounds exhibiting IC50 values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM, comparable to the standard drug acarbose (B1664774) (0.68 ± 0.02 μM). researchgate.netdntb.gov.ua Similarly, certain thiosemicarbazone derivatives have demonstrated excellent to good inhibitory activity against the α-amylase enzyme, with IC50 values in the range of 4.95 ± 0.44 to 69.71 ± 0.05 µM. researchgate.net These findings suggest that the thiophene scaffold, a core component of this compound, is a promising pharmacophore for developing new α-amylase and α-glucosidase inhibitors. eurekaselect.com

The thiophene ring system is a known structural feature in various compounds exhibiting antioxidant properties. The antioxidant potential of thiophene and its derivatives has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.govnih.govresearchgate.net

Studies on thiophene-2-carboxamide derivatives have highlighted their ability to act as antioxidants. For example, certain 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity, with one compound demonstrating 62.0% inhibition in an ABTS assay, which is comparable to the standard antioxidant ascorbic acid. ekb.eg The investigation of newly synthesized thiophene derivatives has also confirmed good antioxidant properties in both DPPH and ferric reducing antioxidant power (FRAP) tests. researchgate.net The position of substituents on the thiophene ring and the nature of these substituents have been shown to influence the antioxidant capacity.

Table 1: Antioxidant Activity of Representative Thiophene Derivatives

| Compound Type | Assay | Activity/Observation | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide derivatives | ABTS | Showed significant antioxidant activity, with compound 7a exhibiting 62.0% inhibition. | ekb.eg |

| New thiophene derivatives | DPPH, FRAP | Demonstrated good antioxidant properties. | researchgate.net |

| Thiophene and its aminocarbonitrile derivative (ATS) | ORAC, DPPH | Showed antiperoxyradical and antiradical activities. |

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, with thiophene derivatives showing considerable promise. The anticonvulsant activity of compounds related to this compound has been evaluated in several animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.govresearchgate.netmdpi.com

For instance, a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, which can be synthesized from chalcones, were evaluated for their anticonvulsant activity. mdpi.com Additionally, hybrid compounds featuring both pyrrolidine-2,5-dione and thiophene rings have been designed as potential anticonvulsant agents. nih.govresearchgate.net One such promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated a significantly lower median effective dose (ED50) in the MES and 6-Hz tests compared to the reference drug valproic acid. nih.gov The mechanism of action for some of these active compounds is believed to involve the modulation of voltage-gated sodium and calcium channels. nih.govmdpi.com

Table 2: Anticonvulsant Activity of Thiophene-Containing Derivatives

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6-Hz, scPTZ | Compound 4 showed ED50 of 62.14 mg/kg (MES) and 75.59 mg/kg (6-Hz). | nih.gov |

| 1-[(4,5-Dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives | Maximal Electroshock | Compounds III and V of the series showed the most potent activity. | mdpi.com |

| 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | MES, scPTZ | Compound with a 4-bromophenyl radical showed the most pronounced activity. | japsonline.com |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6-Hz | Compound 6 had an ED50 of 68.30 mg/kg (MES) and 28.20 mg/kg (6-Hz). | mdpi.com |

| 2-Thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles | MES, scPTZ | A derivative showed ED50 of 11.4 mg/kg (MES) and 31.7 mg/kg (scPTZ). | nih.gov |

The thiophene moiety is present in various classes of compounds that have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). While research on this compound itself is not extensive, its structural components are found in several potent anti-HIV agents.

One such class is the thieno[3,4-e] nih.govmdpi.comnih.govthiadiazines (TTDs), which have been identified as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Certain 4-substituted-2-benzyl-derivatives of TTDs were found to selectively inhibit HIV-1 replication in cell cultures. nih.gov Another group of compounds, α-thiophenoxy-hydroxyethylamide derivatives, also demonstrated inhibitory effects on HIV replication, with some compounds showing effective concentrations (EC50) in the range of 0.1-1 μM. Furthermore, substituted 1,2,4-triazolo-thiophene derivatives have been synthesized and evaluated for their anti-HIV activity. researchgate.net These studies underscore the potential of the thiophene scaffold in the design of novel anti-HIV agents.

Table 3: Anti-HIV Activity of Thiophene Derivatives

| Compound Series | Target | Observed Activity (EC50) | Reference |

|---|---|---|---|

| α-Thiophenoxy-hydroxyethylamide derivatives | HIV Replication | 0.1 - 1 μM for active compounds. | nih.gov |

| 1,1,3-Trioxo-2H,4H-thieno[3,4-e] nih.govmdpi.comnih.govthiadiazines (TTDs) | HIV-1 Reverse Transcriptase | Inhibitory concentrations between 16.4 and 59.8 μM. | nih.gov |

| Substituted 1,2,4-triazolo-thiophene derivatives | HIV | Evaluated for anti-HIV activity. | researchgate.net |

Chalcones, which are α,β-unsaturated ketones, can be readily synthesized from this compound. This class of compounds has garnered significant attention for their promising antitubercular activity. nih.govekb.eg A variety of chalcone derivatives have been synthesized and tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov

For example, a series of thiazole-chalcone hybrids were evaluated, and several compounds displayed more potent activity than the standard drug pyrazinamide, with minimum inhibitory concentration (MIC) values as low as 2.43 ± 2 µM. mdpi.com Another study on halogenated chalcone derivatives identified compounds with potent in-vitro activity against the H37Rv strain of M. tuberculosis, with MICs of 0.8 µg/ml. nih.gov The presence of heterocyclic rings, such as thiophene, within the chalcone structure has been noted to potentially enhance antitubercular activity. mdpi.com These findings highlight the potential of using this compound as a starting material for the development of new antitubercular agents.

Table 4: Antitubercular Activity of Chalcone Derivatives

| Compound Series | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole-chalcone hybrids | M. tuberculosis | 2.43 ± 2 to 701.40 ± 1 µM | mdpi.com |

| 1-(2'-Hydroxyphenyl)-3-(substituted-phenyl)-2-propenone derivatives | M. tuberculosis H37Rv & H37Ra | 4 to 64 µg/mL | ekb.eg |

| Halogenated chalcone derivatives | M. tuberculosis H37Rv | 0.8 µg/ml for most potent compounds. | nih.gov |

| Fluorinated chalcones | M. tuberculosis H37Rv | MICs ranging from 38–189 μM for some series. | nih.gov |

The fight against malaria, a disease caused by Plasmodium parasites, is continually in need of new therapeutic agents due to the rise of drug resistance. nih.gov Chalcones, which can be derived from this compound, have been identified as a promising class of antimalarial compounds. researchgate.netnih.govnih.govsphinxsai.com

A number of chalcone derivatives have been synthesized and screened in vitro against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, showing activity in the nanomolar range. nih.gov For example, the compound 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one (B1254499) demonstrated an IC50 value of 200 nM against both strains. nih.gov The mechanism of action for some of these chalcones is thought to involve the inhibition of a cysteine protease in the parasite. nih.gov Furthermore, research on 10-thiophenyl-dihydroartemisinin derivatives has shown that these compounds can be effective against both chloroquine-resistant and sensitive P. falciparum, with some derivatives showing stronger activity than artemisinin (B1665778) itself. nih.gov This indicates that the phenylthiophene moiety is a valuable structural element in the design of new antimalarial drugs.

Table 5: Antimalarial Activity of Thiophene and Chalcone Derivatives

| Compound Series | Target Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Chalcone derivatives | P. falciparum (chloroquine-sensitive & resistant) | Active in the nanomolar range. | nih.gov |

| 1-(4-benzimidazol-1-yl-phenyl)-3-(2, 4-dimethoxy-phenyl)-propen-1-one | P. falciparum | 1.1 μg/mL | nih.gov |

| 10β-benzenesulfonyl-dihydroartemisinin | P. falciparum | Showed stronger activity than artemisinin. | nih.gov |

| Amino chalcone and dihydroquinolone derivatives | P. falciparum (fresh clinical isolates) | EC50 ranging from 1.56 to 25µg/mL. | ekb.eg |

Mechanistic Studies of Biological ActivityWithout primary biological activity data, no mechanistic studies for this compound could be found.

Role of Structural Features in Cellular Penetration and Binding

The structural features of this compound derivatives are critical for their cellular uptake and binding affinity to their respective molecular targets.

In the case of FiVe1 derivatives, structure-activity relationship (SAR) studies have revealed that substitutions at the C-3 and C-5 positions of the phenyl ring are most favorable for maintaining antiproliferative activity and for modulating potency and physical properties. nih.gov For instance, derivatives 4c and 4e exhibited low nanomolar IC50 activities against vimentin-expressing sarcoma cell lines. nih.gov Pharmacokinetic studies of derivative 4e suggested that its properties are compatible with oral administration, allowing for sufficient time-over-target to achieve efficacy in mouse xenograft models. nih.gov

For the BDA series of PfATC inhibitors, the 5-phenylthiophene core is a key structural motif. rug.nl The binding of these compounds to the allosteric pocket of PfATC is governed by specific interactions. For example, the terminal benzene (B151609) side chain of one derivative is deeply buried in a hydrophobic area of the enzyme. rug.nl The phenylthiophene ring extends from this hydrophobic site to the "gate" of the pocket, effectively blocking access. rug.nl

| Derivative Series | Key Structural Features for Activity |

| FiVe1 Derivatives | Substitutions at C-3 and C-5 of the phenyl ring are crucial for potency and favorable physicochemical properties. nih.gov |